molecular formula C11H7FN2O2 B13252858 3-(3-Fluoro-5-nitrophenyl)pyridine

3-(3-Fluoro-5-nitrophenyl)pyridine

Cat. No.: B13252858
M. Wt: 218.18 g/mol
InChI Key: DNWKKKJWTGERNO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenyl)pyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-nitrophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group forms 3-(3-Fluoro-5-aminophenyl)pyridine.

    Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-nitrophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Bromo-2-nitropyridine

Uniqueness

3-(3-Fluoro-5-nitrophenyl)pyridine is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This unique structure can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines. For example, the electron-withdrawing effects of the fluorine and nitro groups can significantly influence the compound’s reactivity and stability .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-(3-fluoro-5-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-10-4-9(5-11(6-10)14(15)16)8-2-1-3-13-7-8/h1-7H

InChI Key

DNWKKKJWTGERNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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